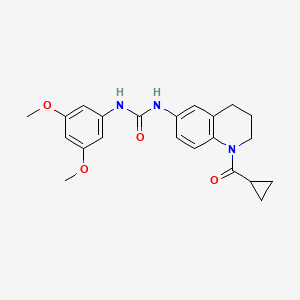

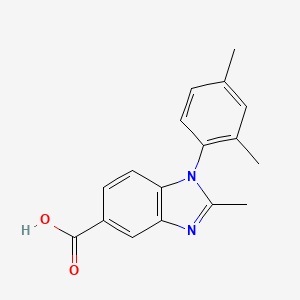

1-(2,4-dimethylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

Anticonvulsant Activity

DMBC has been investigated for its potential as an anticonvulsant agent. In preclinical studies, it demonstrated promising activity against seizures. For instance, compound 62b, a derivative of DMBC, exhibited significant anticonvulsant effects with an ED50 value of 62.14 mg/kg in the MES test and 75.59 mg/kg in the psychomotor seizure (6 Hz) test . Researchers continue to explore its mechanism of action and evaluate its efficacy in animal models.

Piperidine Derivatives in Drug Design

Piperidine-containing compounds, including DMBC, play a crucial role in drug development. The piperidine ring is a common structural motif found in many pharmaceuticals. DMBC derivatives are present in over twenty classes of drugs, making them essential building blocks for medicinal chemistry . Researchers explore modifications of the piperidine scaffold to enhance drug properties such as bioavailability, selectivity, and potency.

Synthetic Strategies for Piperidines

Efficient methods for synthesizing substituted piperidines are essential. Researchers focus on developing cost-effective and scalable routes to access DMBC derivatives. Strategies include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These synthetic approaches enable the preparation of diverse piperidine analogs for further evaluation.

Spiropiperidines and Condensed Piperidines

DMBC derivatives can form unique heterocyclic structures, such as spiropiperidines and condensed piperidines. These compounds offer diverse pharmacophores and may interact with specific protein pockets. Researchers explore their biological relevance and evaluate their potential as drug candidates . Understanding their three-dimensional properties aids in rational drug design.

Natural Piperidines and Alkaloids

Beyond synthetic derivatives, natural piperidines and alkaloids also contribute to drug discovery. Some natural products contain the piperidine core, and researchers investigate their bioactivity. DMBC-related alkaloids may exhibit interesting pharmacological effects, inspiring further exploration .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(2,4-dimethylphenyl)-2-methylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-10-4-6-15(11(2)8-10)19-12(3)18-14-9-13(17(20)21)5-7-16(14)19/h4-9H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKMFKQSSTZBMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NC3=C2C=CC(=C3)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2807108.png)

![Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate](/img/structure/B2807112.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)imidazolidin-2-one](/img/structure/B2807113.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807122.png)